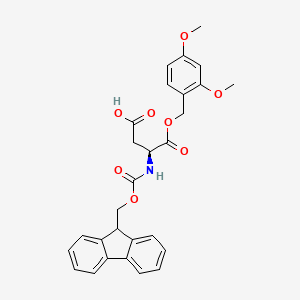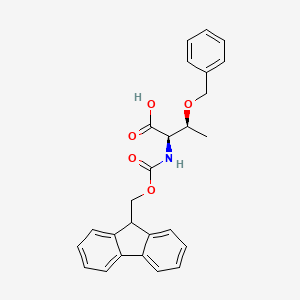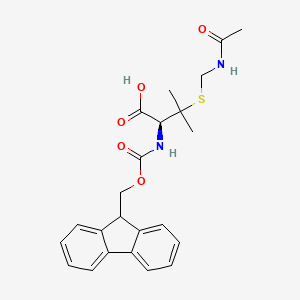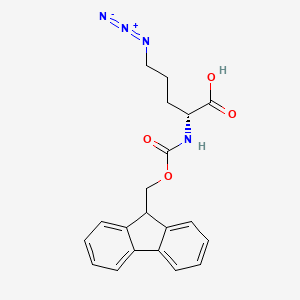
Fmoc-Asp-ODmb
Overview
Description
Fmoc-Asp-ODmb: is a derivative of aspartic acid, specifically N-α-Fmoc-L-aspartic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester . It is commonly used in solid-phase peptide synthesis due to its quasi-orthogonal protection, which allows for selective deprotection in the presence of other protecting groups .
Mechanism of Action
Target of Action
Fmoc-Asp-ODmb is a derivative of aspartic acid . It is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups in peptide chains .
Mode of Action
This compound acts as a protecting group for the aspartic acid residue in peptide synthesis . The Fmoc group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This allows for the selective unmasking of the aspartic acid residue, enabling further reactions to occur .
Biochemical Pathways
This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It is used in the preparation of cyclic peptides by Fmoc SPPS or for library synthesis . The Dmab group can be removed selectively, making this derivative an extremely useful tool .
Pharmacokinetics
Its solubility in dmf is crucial for its role in peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in the formation of cyclic peptides . These peptides have various applications in biological research and drug development .
Action Environment
The action of this compound is influenced by several environmental factors. Its stability is affected by temperature, with a recommended storage temperature of 15-25°C . Additionally, the pH and the presence of certain chemicals (such as tBu-based protecting groups and 2% hydrazine in DMF) can influence its efficacy .
Biochemical Analysis
Biochemical Properties
Fmoc-Asp-ODmb plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during this process. The Dmab group in this compound can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This property makes this compound an extremely useful tool for the preparation of cyclic peptides .
Cellular Effects
The exact cellular effects of this compound are not fully understood due to the limited available research. It is known that this compound influences cell function during the peptide synthesis process. It is involved in the formation of peptide bonds, which are crucial for protein structure and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules during peptide synthesis. The Dmab group in this compound can be selectively removed, allowing for the formation of peptide bonds . This process involves binding interactions with other biomolecules, potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp-ODmb involves the protection of the aspartic acid side chain with a dimethylaminobenzyl (Dmab) group. The Fmoc group is introduced to protect the α-amino group. The Dmab group can be selectively removed using 2% hydrazine in dimethylformamide (DMF), making it useful for the preparation of cyclic peptides .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Asp-ODmb undergoes several types of chemical reactions, including:
Deprotection: The Dmab group can be removed selectively using hydrazine in DMF.
Substitution: The Fmoc group can be removed using a base such as piperidine, allowing for further functionalization.
Common Reagents and Conditions:
Hydrazine in DMF: Used for the selective removal of the Dmab group.
Piperidine: Used for the removal of the Fmoc group.
Major Products Formed:
Deprotected Aspartic Acid Derivatives: Resulting from the removal of the Dmab and Fmoc groups.
Scientific Research Applications
Chemistry: Fmoc-Asp-ODmb is widely used in the synthesis of cyclic peptides due to its selective deprotection properties . It is also used in the preparation of peptide libraries for combinatorial chemistry .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and proteins .
Comparison with Similar Compounds
Fmoc-Asp(ODmab)-OH: Another derivative of aspartic acid with similar properties.
Fmoc-Glu(OtBu)-OH: A derivative of glutamic acid used in peptide synthesis.
Uniqueness: Fmoc-Asp-ODmb is unique due to its quasi-orthogonal protection, which allows for selective deprotection in the presence of other protecting groups. This makes it particularly useful in the synthesis of cyclic peptides and peptide libraries .
Properties
IUPAC Name |
(3S)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIFVCRSTRBDDR-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-Asp-ODmb in the synthesis of cyclized peptides?
A1: this compound serves as a protected form of aspartic acid, a key amino acid building block, in solid-phase peptide synthesis. The Fmoc group acts as a temporary protecting group for the amino group, while the ODmb group protects the side chain carboxylic acid. This allows for controlled and sequential addition of amino acids during peptide chain elongation on a solid support. []
Q2: How is the dimethoxybenzyl (ODmb) protecting group removed from this compound during the synthesis?
A2: The ODmb protecting group is selectively removed from the aspartic acid side chain using a mild acidic treatment with 1% trifluoroacetic acid and 10% anisole in dichloromethane. This step exposes the carboxylic acid group, which is crucial for the subsequent cyclization reaction. []
Q3: What are the advantages of using this compound in this specific research on meningococcal peptides?
A3: Utilizing this compound facilitated the synthesis of cyclic peptides mimicking a surface loop of a meningococcal class 1 outer membrane protein. The controlled deprotection and cyclization strategy enabled the creation of structurally defined peptides for potential use in immunization studies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















